4,5-Dichloropyridine-2-carbonitrile
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Overview
Description
4,5-Dichloropyridine-2-carbonitrile: is a chemical compound with the molecular formula C6H2Cl2N2 and a molecular weight of 173.00 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4th and 5th positions and a cyano group at the 2nd position of the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4,5-dichloropyridine with cyanogen bromide under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 4,5-Dichloropyridine-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloropyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 5th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the cyano group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- N-oxides or reduced pyridine derivatives.
Scientific Research Applications
4,5-Dichloropyridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,6-Dichloropyridine-3-carbonitrile: Another dichloropyridine derivative with similar chemical properties.
4,5-Dichlorophthalonitrile: A related compound with a phthalonitrile structure.
Uniqueness: 4,5-Dichloropyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4,5-dichloropyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACXOZJVEKPFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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